

Dual-Targeting Immunotherapy Agent IHCH-3064: A Technical Overview of Histone Deacetylase Inhibition

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Compound of Interest

Compound Name: IHCH-3064

Cat. No.: B12413214

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **IHCH-3064**, a novel dual-acting compound that targets both the Adenosine A2A Receptor (A2AR) and Histone Deacetylase (HDAC). By combining these two mechanisms, **IHCH-3064** presents a promising approach for cancer immunotherapy, aiming to enhance anti-tumor immune responses and directly inhibit tumor cell proliferation. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Compound Properties and Activity

IHCH-3064 has been identified as a potent antagonist of the A2A receptor and a selective inhibitor of HDAC1. This dual functionality is critical to its proposed therapeutic effect, as A2AR antagonism can alleviate immunosuppression within the tumor microenvironment, while HDAC inhibition can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Activity

The following tables summarize the key quantitative data reported for **IHCH-3064**.

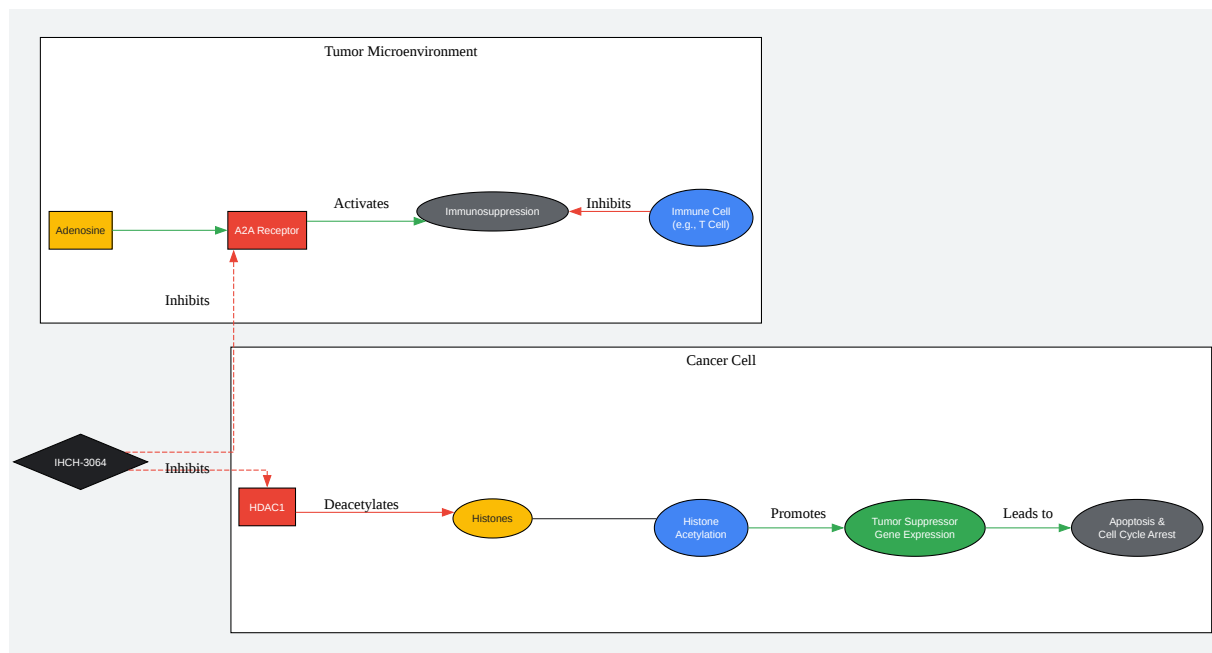
Target	Assay Type	Value	Reference
Adenosine A2A Receptor (A2AR)	Radioligand Binding (Ki)	2.2 nM	[1][2][3][4]
Histone Deacetylase 1 (HDAC1)	In Vitro Inhibition (IC50)	80.2 nM	[1]

Cell Line	Assay Type	Value (GI50)	Reference
MC-38 (Murine Colon Adenocarcinoma)	Antiproliferative Activity	6.2 µM	
CT26 (Murine Colon Carcinoma)	Antiproliferative Activity	6.1 µM	

In Vivo Model	Treatment	Outcome	Reference
MC38 Syngeneic Mouse Model	60 mg/kg, intraperitoneal, twice daily	95.3% tumor growth inhibition	

Mechanism of Action: A Dual Approach to Cancer Therapy

IHCH-3064's therapeutic strategy is based on the synergistic effect of its two distinct molecular targets. The proposed mechanism is visualized in the signaling pathway diagram below.



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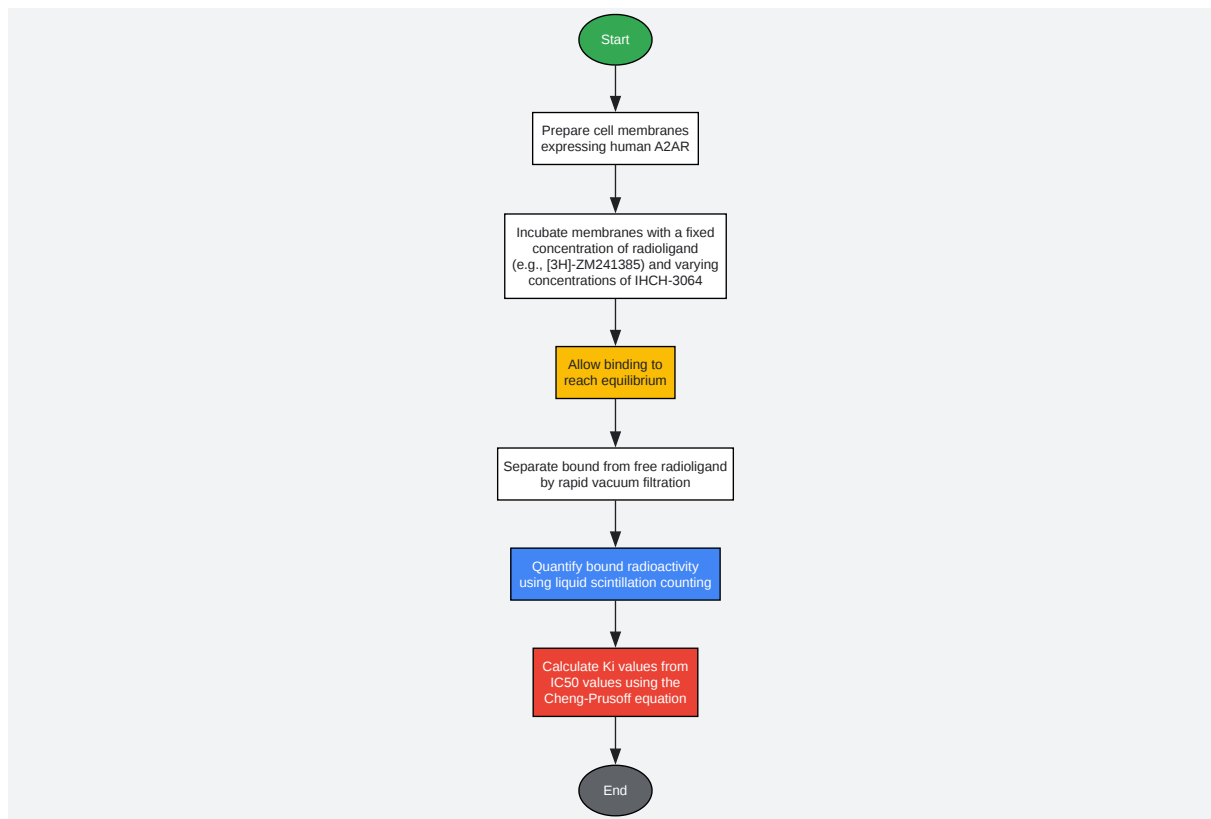
Caption: Dual mechanism of **IHCH-3064** targeting A2AR and HDAC1.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the characterization of **IHCH-3064**.

A2A Receptor Binding Assay (Radioligand Displacement)

The affinity of **IHCH-3064** for the human A2A receptor was determined using a competitive radioligand binding assay.



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Caption: Workflow for the A2A Receptor Radioligand Binding Assay.

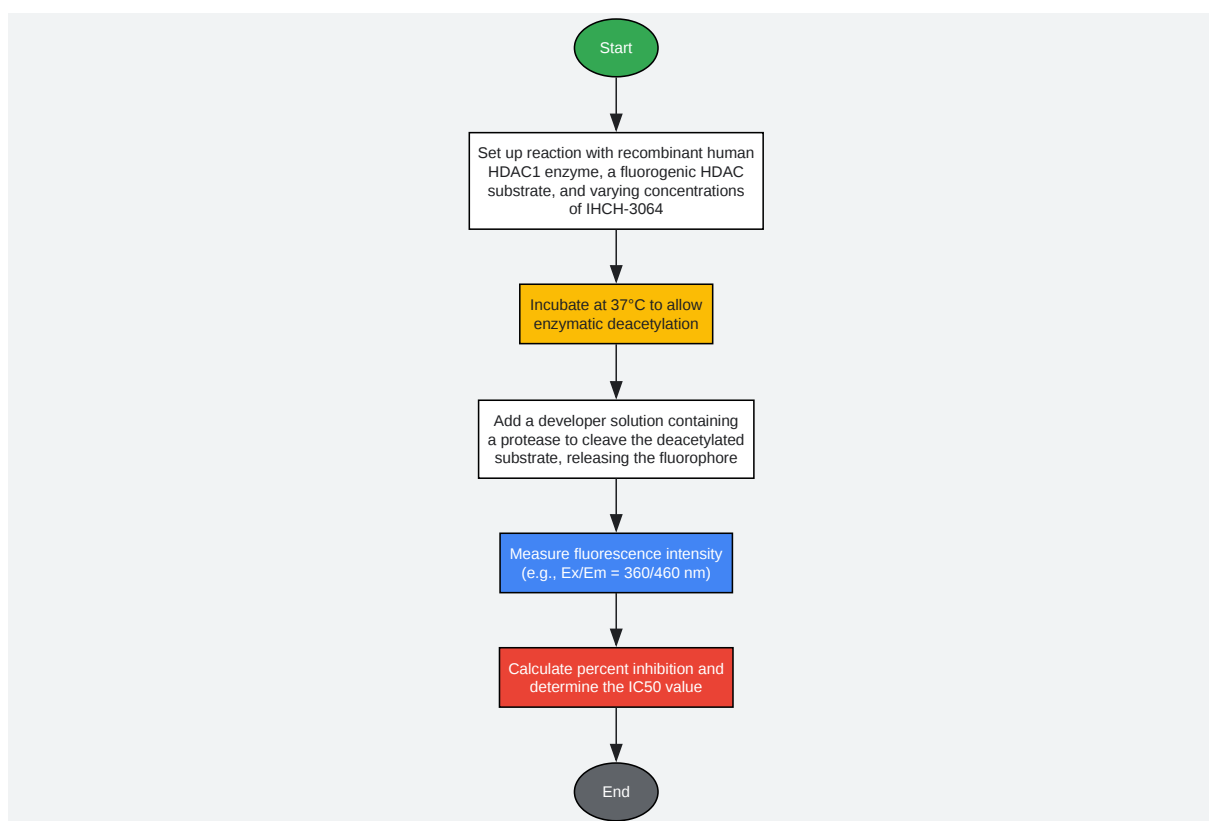
Protocol Details:

- Receptor Source: Membranes from HEK293 cells stably expressing the human A2A receptor.
- Radioligand: [3H]-ZM241385 or a similar A2AR-specific radioligand.
- Incubation: Performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-120 minutes) to ensure equilibrium is reached.
- Filtration: Glass fiber filters are typically used to trap the cell membranes.

- **Data Analysis:** Non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to the inhibition constant (K_i).

In Vitro HDAC1 Inhibition Assay

The inhibitory activity of **IHCH-3064** against HDAC1 was measured using a fluorometric assay.



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